molecular formula C17H23N3OS B10811685 N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide

N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide

Cat. No.: B10811685
M. Wt: 317.5 g/mol
InChI Key: YDSZPPMFQBAXBJ-UHFFFAOYSA-N
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Description

N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds based on the 4,5,6,7-tetrahydrobenzo[b]thiophene core are of significant interest in medicinal chemistry. Research into similar structures has shown that this scaffold can be utilized in the development of potential therapeutic agents. For instance, certain tetrahydrobenzo[b]thiophene derivatives have been investigated for their anti-inflammatory properties, with molecular docking studies suggesting potential activity as 5-lipoxygenase (5-LOX) inhibitors . Other derivatives have been explored in patents for interventions against mycobacterial infections . The piperidine acetamide moiety in this molecule is a common pharmacophore that may influence its physicochemical properties and interaction with biological targets. Researchers may find this compound valuable for synthesizing new derivatives or screening for various biological activities. For specific analytical data, handling instructions, and safety information, please contact our technical support team.

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-12-5-6-13-14(10-18)17(22-15(13)9-12)19-16(21)11-20-7-3-2-4-8-20/h12H,2-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSZPPMFQBAXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The core structure is derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and involves the introduction of a piperidine moiety through acetamide formation. The compound's structure is confirmed through techniques such as NMR and LC-MS.

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico molecular docking studies indicated that this compound demonstrates a strong affinity for the 5-LOX active site while showing minimal binding to cyclooxygenase-2 (COX-2). This selectivity suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective anti-inflammatory drugs.

CompoundBinding Energy (Kcal/mol)Ki Inhibition Constant (nM)
N-(3-cyano compound)-9.0243.23
Celecoxib-12.312.23
Licofelone-8.73443.88

The high binding energy values indicate that this compound could be optimized for therapeutic use as a 5-LOX inhibitor.

Anticancer Activity

In addition to its anti-inflammatory properties, preliminary studies suggest that this compound may exhibit anticancer activity. Research indicates that compounds with similar structures possess cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydrobenzo[b]thiophene have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Studies

  • In Silico Studies : Molecular docking studies were conducted to evaluate the interaction of N-(3-cyano compound) with various protein targets involved in inflammation and cancer pathways. The results demonstrated significant binding interactions with key amino acids in the active sites of 5-LOX and other relevant enzymes.
  • In Vitro Studies : Further experimental validation is required to confirm the in silico findings through cell-based assays. These studies would assess the compound's efficacy in reducing inflammatory markers and its cytotoxic effects on cancer cell lines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H22N2OS and a molecular weight of approximately 302.44 g/mol. Its structure features a piperidine moiety linked to a benzo[b]thiophene derivative with a cyano group, which is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For example, molecular docking studies have suggested that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions the compound as a candidate for further development in treating inflammatory diseases .

Antitumor Activity

A significant area of research has focused on the antitumor potential of this compound and its derivatives. Studies have shown that various synthesized heterocyclic compounds derived from similar structures demonstrate high inhibitory effects against cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The simplicity of the synthetic procedures and the diversity of reactive sites enhance their potential for further biological investigations .

Antimicrobial Properties

Some derivatives have been evaluated for their antimicrobial activity against various pathogens. The structure–activity relationship studies indicate that modifications to the benzene ring can significantly influence their antibacterial and antifungal efficacy .

Synthetic Methodologies

The synthesis of N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide typically involves multi-step processes that allow for the introduction of various functional groups. The methods employed often include:

  • One-pot reactions : These simplify the synthesis by minimizing purification steps and maximizing yield.
  • Cyclization reactions : These are crucial for constructing the heterocyclic frameworks necessary for biological activity.

Case Study: Synthesis and Evaluation of Heterocycles

In one study, researchers synthesized several derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide through regioselective attack mechanisms. The resulting compounds were screened for antitumor activity, revealing promising results that warrant further exploration .

Case Study: Molecular Docking Studies

Molecular docking studies conducted on similar compounds indicated potential binding affinities to target proteins involved in inflammation and cancer pathways. These computational studies serve as a foundation for subsequent experimental validations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Tetrahydrobenzo[b]thiophene Core

Compound 1: N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

  • Key Differences : Replaces the methyl group at position 6 with a phenyl ring and lacks the piperidin-1-yl moiety.
  • Synthesis: Prepared via β-enaminonitrile cyclization in ethanoic anhydride/glacial acetic acid, yielding 86% with a melting point (mp) of 234–235°C .
  • Implications : The phenyl group enhances aromatic interactions but reduces solubility compared to the methyl-substituted target compound.

Compound 2: N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-morpholinoacetamide

  • Key Differences: Substitutes piperidin-1-yl with a morpholino group.
  • Properties: Exhibits a lower yield (58%) and mp (182–185°C) vs. the target compound. IR spectra confirm the morpholino oxygen’s influence on hydrogen bonding (νmax 3428 cm⁻¹ for NH) .

Modifications in the Acetamide Side Chain

Compound 3: N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino)acetamide

  • Key Differences: Replaces piperidin-1-yl with a pyrazolo-pyridinamino group.
  • Synthesis : Requires nitrogen atmosphere and prolonged reflux (6–9 hours) for coupling .
  • Implications : The bulky pyrazolo-pyridine substituent may enhance kinase inhibition (e.g., EGFR/HER2) but introduces steric hindrance, affecting binding kinetics .

Compound 4: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide

  • Key Differences : Cyclopenta[b]thiophene core instead of tetrahydrobenzo[b]thiophene and a sulfamoylpyrimidine side chain.
  • Activity : Demonstrates antiproliferative effects on MCF7 cells via tyrosine kinase inhibition, attributed to the sulfamoyl group’s interaction with ATP-binding pockets .
  • Implications : Structural rigidity from the cyclopenta ring may reduce conformational flexibility compared to the target compound’s tetrahydrobenzo core .

Functional Group Replacements

Compound 5: N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

  • Key Differences : Piperidin-1-yl replaced with a triazolo-pyridinylsulfanyl group.
  • Implications : The sulfur atom in the sulfanyl group increases metabolic stability but may introduce toxicity risks. The triazole ring enhances π-π stacking in biological targets .

Preparation Methods

Chloroacetamide Intermediate Synthesis

The primary intermediate, 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide , is synthesized via:

  • Activation of Acetic Acid : 2-Chloroacetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C.

  • Coupling to the Amine : The acyl chloride reacts with 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 12–24 hours, yielding the chloroacetamide derivative.

Typical Reaction Conditions :

ParameterValue
SolventTHF or DCM
Temperature0–25°C
BaseEt₃N or DIPEA
Reaction Time12–24 hours
Yield70–85%

Piperidine Substitution

The chloroacetamide intermediate undergoes nucleophilic substitution with piperidine:

  • Reaction Setup : Piperidine (1.2 equivalents) is added to a solution of the chloroacetamide in dimethylformamide (DMF) or acetonitrile. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate piperidine, enhancing nucleophilicity.

  • Optimization : Reactions are heated to 60–80°C for 4–6 hours to ensure complete substitution. The use of catalytic potassium iodide (KI) accelerates the reaction via the Finkelstein mechanism.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.45–1.60 (m, 6H, piperidine CH₂), 2.30 (s, 3H, CH₃), 2.45–2.60 (m, 4H, piperidine N–CH₂), 3.10–3.30 (m, 2H, tetrahydrobenzo[b]thiophene CH₂), 4.25 (s, 2H, CO–CH₂–N), 7.20–7.40 (m, 1H, thiophene H).

  • LC-MS : m/z 316.4 [M+H]⁺, consistent with the molecular formula C₁₆H₁₆N₂OS₂.

Alternative Pathways: One-Pot and Solid-Phase Synthesis

One-Pot Amide Formation

Recent advances utilize coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to streamline the synthesis:

  • Direct Coupling : 2-(Piperidin-1-yl)acetic acid is activated in situ with HATU and DIPEA in DMF. The activated species reacts with the tetrahydrobenzo[b]thiophen-2-amine at room temperature, bypassing the need for isolating the chloroacetamide intermediate.

  • Advantages : Reduced reaction time (6–8 hours) and higher yields (80–90%) due to minimized side reactions.

Solid-Phase Synthesis

For high-throughput applications, the compound has been synthesized on Wang resin:

  • Resin Functionalization : The amine is anchored to the resin via a photocleavable linker.

  • Sequential Reactions : Acylation with Fmoc-protected 2-(piperidin-1-yl)acetic acid, followed by deprotection and cleavage, yields the target compound.

Purification and Analytical Validation

  • Recrystallization : The crude product is purified via recrystallization from ethanol/acetonitrile (1:4), yielding colorless crystals.

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Purity Assessment : HPLC analysis shows >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Challenges and Optimization Strategies

  • Byproduct Formation : Over-alkylation at the 6-methyl position is minimized by using stoichiometric methylating agents and low temperatures.

  • Racemization : Chiral chromatography (Chiralpak IC column) resolves enantiomers, with >98% enantiomeric excess achieved for the (R,R)-configuration.

  • Scale-Up Limitations : Solvent-free mechanochemical synthesis is being explored to improve green chemistry metrics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydrobenzo[b]thiophene core. Key steps include:

  • Cyano Group Introduction : Reacting a precursor (e.g., 3-amino-tetrahydrobenzo[b]thiophene) with cyanating agents under anhydrous conditions.
  • Piperidine-Acetamide Coupling : Using coupling reagents like EDCI/HOBt in dichloromethane or DMF to link the piperidine moiety to the thiophene backbone .
  • Purification : Reverse-phase HPLC or recrystallization (e.g., methanol/water) ensures >95% purity. Characterization via 1^1H/13^{13}C NMR and LC-MS is critical for validation .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR (e.g., δ 1.2–2.8 ppm for tetrahydrobenzo[b]thiophene protons) and 13^{13}C NMR (e.g., 120–125 ppm for cyano groups) confirm backbone integrity. IR spectroscopy verifies functional groups (C≡N at ~2200 cm1^{-1}) .
  • Mass Spectrometry : HRMS (High-Resolution MS) provides exact mass (e.g., [M+H]+^+ expected within 0.005 Da error). LC-MS monitors purity during synthesis .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Kinase assays (e.g., CDK2 inhibition) using fluorescence-based ADP-Glo™ kits. IC50_{50} values are calculated via dose-response curves .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} values reported at 48–72 hours. Controls include cisplatin and DMSO blanks .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically resolved?

  • Methodological Answer :

  • Data Normalization : Account for assay variability (e.g., cell passage number, reagent batches) by normalizing to internal controls.
  • Structural Confirmation : Re-characterize the compound to rule out degradation (e.g., via 19^{19}F NMR if fluorinated analogs exist) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., CDK2 dependency in cytotoxicity) .

Q. What computational strategies predict the compound’s binding mode and pharmacokinetic properties?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., CDK2 ATP-binding pocket). Focus on hydrogen bonds (piperidine NH with Asp86) and hydrophobic contacts (methyl groups with Val18) .
  • ADMET Prediction : SwissADME or QikProp estimates logP (target: 2–3), BBB permeability, and CYP450 inhibition. Adjust substituents (e.g., methyl vs. ethyl) to optimize bioavailability .

Q. How can reaction conditions be optimized for scale-up synthesis while minimizing side products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize piperidine coupling at 50°C in DMF vs. THF .
  • In-line Analytics : PAT (Process Analytical Technology) tools like ReactIR monitor reaction progression in real time, reducing byproduct formation .

Q. What strategies address low solubility in aqueous buffers during biological testing?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug Design : Introduce phosphate or ester groups at the acetamide moiety for enhanced solubility, followed by enzymatic cleavage in vivo .

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